N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that has been studied for its potential biological properties . The compound is part of a class of molecules known as benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been reported in the literature . The process typically involves the coupling of substituted 2-amino benzothiazoles with other compounds, such as N-phenyl anthranilic acid . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule, the connectivity of the atoms, and the overall molecular structure .
Chemical Reactions Analysis
Benzothiazoles are versatile entities in chemical reactions due to their aromaticity and the presence of sulfur and nitrogen atoms in the ring . They can participate in various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The reactivity of benzothiazoles can be further modulated by the introduction of different substituents on the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, including its solubility, stability, and reactivity, can be influenced by its molecular structure. For benzothiazole derivatives, these properties can be modulated by the introduction of different substituents on the benzene ring .
Scientific Research Applications
Synthesis and Diuretic Activity
Research has shown the synthesis of a series of compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, with in vivo diuretic activity being evaluated. Among these, specific derivatives demonstrated promising diuretic effects, highlighting their potential for further pharmacological investigations (M. Yar & Zaheen Hasan Ansari, 2009).
Antimicrobial Activity
Another aspect of research focuses on the antimicrobial properties of benzothiazole derivatives. A study involving the microwave-assisted synthesis of benzothiazole carboxamide compounds revealed significant antibacterial and antifungal activities against various strains, indicating their potential as antimicrobial agents (J. Raval, B. N. Naik, & K. R. Desai, 2012).
Anticancer Evaluation
The anticancer activities of substituted benzamides, including those related to this compound, have been explored, with certain derivatives displaying moderate to excellent activity against various cancer cell lines. This research underlines the importance of these compounds in the development of new anticancer drugs (B. Ravinaik et al., 2021).
Antibacterial Agents
The design and synthesis of benzothiazolyl-substituted pyrazol-5-ones as novel antibacterial agents have been documented, with certain compounds showing promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis. This study contributes to the ongoing search for new antimicrobial compounds (M. Palkar et al., 2017).
Anti-inflammatory and Analgesic Evaluation
Furthermore, thiazole and oxazole substituted benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, comparing favorably with reference drugs and showcasing their therapeutic potential (G. Kumar & N. Singh, 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activities. While the specific safety and hazards of “N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” are not clear from the available literature, similar benzothiazole derivatives have been found to exhibit cytotoxicity against various cancer cell lines .
Future Directions
Benzothiazoles, including “N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide”, represent a promising class of compounds for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory properties and antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation . Additionally, some derivatives have demonstrated antibacterial activity by creating pores in bacterial cell membranes .
Biochemical Pathways
Given the anti-inflammatory and antibacterial activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation and bacterial cell integrity .
Result of Action
Similar compounds have shown to inhibit cox-1 and cox-2 enzymes, leading to anti-inflammatory effects . They have also demonstrated antibacterial activity by creating pores in bacterial cell membranes, leading to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes . Specifically, certain derivatives of the compound have shown the highest IC50 values for COX-1 inhibition .
Cellular Effects
N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can influence cell function in various ways. It has been found to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity . Furthermore, it has been associated with changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, molecular docking studies have supported the compound’s potential to bind to protein receptors .
Dosage Effects in Animal Models
The effects of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can vary with different dosages in animal models
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-5-9-18-19(14)22-21(25-18)23-20(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWONKQIOSWDLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.